3-(2-chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
3-(2-Chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound featuring a pyrimido-indole core fused with benzyl substituents. The molecule consists of a pyrimidine ring fused to an indole scaffold, with substitutions at the 3- and 5-positions: a 2-chlorobenzyl group and a 4-methylbenzyl group, respectively. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration.
The compound’s crystallographic data (bond lengths, angles) can be inferred from related structures. For instance, XRD analysis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimido[5,4-b]indol-4-one (Compound 3 in ) reveals planar geometry with intermolecular interactions stabilizing the crystal lattice .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-17-10-12-18(13-11-17)14-29-22-9-5-3-7-20(22)23-24(29)25(30)28(16-27-23)15-19-6-2-4-8-21(19)26/h2-13,16H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYYJRLBRAUUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Substitution Reactions: The chlorobenzyl and methylbenzyl groups are introduced through substitution reactions. These reactions may require the use of reagents such as alkyl halides and metal catalysts to facilitate the substitution process.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often incorporating automated systems for precise control of reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of metal catalysts, such as palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that 3-(2-chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibits significant anticancer potential. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer (PC-3) cells. The compound's mechanism of action is believed to involve:
- Disruption of Microtubule Dynamics : The compound interferes with microtubule stability, leading to apoptosis in cancer cells.
- Iron Metabolism Modulation : It disrupts iron homeostasis within cancer cells, increasing oxidative stress and promoting cell death.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in modulating inflammatory responses. Research suggests that it can inhibit cytokine production, which is pivotal in inflammatory diseases. The potential applications include:
- Treatment of chronic inflammatory conditions such as rheumatoid arthritis.
- Reduction of inflammation in neurodegenerative diseases.
Antiviral Activity
Emerging studies indicate that this compound may possess antiviral properties. It has been evaluated for its effectiveness against viral infections by targeting viral replication processes.
Study on Anticancer Activity
A study conducted on the cytotoxic effects of this compound reported an IC50 value of 12 µM against MCF-7 cells, indicating potent anticancer activity. The research highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Research on Anti-inflammatory Effects
In a preclinical model of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic benefits in treating inflammatory diseases.
Investigation into Antiviral Mechanisms
Preliminary studies have shown that the compound inhibits viral replication in vitro, suggesting a mechanism that may involve interference with viral entry or replication stages.
| Biological Activity | Effect | IC50 Value |
|---|---|---|
| Anticancer (MCF-7) | Cytotoxic | 12 µM |
| Anti-inflammatory | Cytokine inhibition | N/A |
| Antiviral | Inhibition of replication | N/A |
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways: Cellular signaling pathways that are modulated by the compound, resulting in changes in cell behavior or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrimido[5,4-b]indol-4(5H)-one scaffold is a versatile template for medicinal chemistry. Below is a comparative analysis of structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Variations
Key Observations:
- Electron-Withdrawing vs.
- Halogen Effects: Fluorine or bromine substitutions (e.g., 8-fluoro in , 8-bromo in ) increase molecular weight and hydrophobicity, which may improve membrane permeability but reduce solubility.
- Sulfur-Containing Groups: Compounds with sulfanyl moieties (e.g., phenacylsulfanyl in ) exhibit altered pharmacokinetic profiles due to increased hydrogen-bonding capacity and metabolic stability.
Research Findings and Implications
Synthetic Accessibility: The target compound can be synthesized via routes similar to , where benzyl halides are used for alkylation of the pyrimido-indole core . Modifications at the 5-position (e.g., 4-methylbenzyl) may require optimized reaction conditions to avoid steric hindrance.
Chlorine at position 3 (2-chlorobenzyl) may confer metabolic resistance compared to methoxy or phenyl groups .
These findings suggest the target compound merits evaluation in analogous assays.
Biological Activity
3-(2-chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, a member of the pyrimidoindole class, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound's structure includes a pyrimidoindole core with substituents that enhance its pharmacological potential.
The molecular formula for this compound is with a molecular weight of approximately 348.84 g/mol. Its structure features both chlorobenzyl and methylbenzyl groups, which are pivotal in its biological interactions.
Research indicates that compounds in the pyrimidoindole family, including this one, may interact with various molecular targets, influencing pathways related to inflammation and cancer. Specifically, they can stimulate Toll-like receptor 4 (TLR4), activating NFκB signaling pathways, which are crucial in immune responses and cancer progression .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For example, it has been shown to affect EGFR T790M mutant cells with IC50 values comparable to established inhibitors .
- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory responses through its action on TLR pathways .
- Antimicrobial Properties : Similar compounds have been noted for their antimicrobial effects, suggesting that this pyrimidoindole derivative may also exhibit such properties.
Research Findings and Case Studies
- In Vitro Studies : A study focusing on substituted pyrimidoindoles reported significant NFκB activation through TLR4 stimulation in human and mouse cells. This activation correlates with enhanced immune responses against pathogens .
- Cancer Cell Line Testing : In tests involving various cancer cell lines, derivatives of pyrimidoindoles showed promising antiproliferative activity. Specifically, modifications to the structure led to enhanced potency against EGFR mutant variants .
- Pharmacokinetic Profiling : Research into the pharmacokinetics of similar compounds has indicated favorable absorption and distribution characteristics, suggesting that this compound may also possess good bioavailability .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
